molecular formula C8H6BrFO2 B1294249 3-Bromo-2-fluorophenylacetic acid CAS No. 1375964-39-8

3-Bromo-2-fluorophenylacetic acid

Cat. No. B1294249
M. Wt: 233.03 g/mol
InChI Key: PAWQVTBBRAZDMG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylacetic acid is a compound that is structurally related to various brominated and fluorinated aromatic compounds which have been synthesized and studied for their potential biological activities and applications in organic synthesis. The presence of bromine and fluorine atoms on the aromatic ring can significantly alter the electronic properties of the molecule, potentially leading to interesting pharmacological properties or reactivity patterns in chemical reactions .

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 3-Bromo-2-fluorophenylacetic acid, often involves regioselective halogenation, protective group strategies, and various coupling reactions. For instance, the synthesis of related compounds has been achieved through methods such as bromination of phenylacetic acid derivatives , and a protective group strategy followed by oxidation and debromination steps . These methods highlight the importance of controlling the regiochemistry and the functional group transformations to obtain the desired halogenated aromatic acids.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the aromatic ring. For example, in a closely related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The presence of the bromine atom is electron-withdrawing, which can affect the reactivity of the molecule . These structural features are crucial for understanding the reactivity and potential interactions of 3-Bromo-2-fluorophenylacetic acid with biological targets or in chemical reactions.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds like 3-Bromo-2-fluorophenylacetic acid can be diverse, depending on the nature of the halogen substituents and the other functional groups present. Bromine and fluorine atoms can participate in various chemical reactions, such as Suzuki cross-coupling, halodeboronation, and others . These reactions are fundamental in the synthesis of more complex molecules and in the modification of the compound to enhance its biological activity or to tailor its physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-fluorophenylacetic acid are influenced by the presence of the halogen atoms. Halogens can affect the acidity, boiling point, solubility, and stability of the molecule. For instance, the pKa value of a related boronic acid derivative was found to be relatively low, which is significant for its reactivity and potential use in sensor applications . The electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents, such as a methoxy group, can also impact the overall properties of the molecule .

properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQVTBBRAZDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorophenylacetic acid

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